Ethyl 3-[4-(diethylamino)but-2-ynoxy]propanoate
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Overview
Description
Ethyl 3-[4-(diethylamino)but-2-ynoxy]propanoate is an organic compound that belongs to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This particular compound has a molecular formula of C13H23NO3 and a molecular weight of 241.327 Da .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-[4-(diethylamino)but-2-ynoxy]propanoate can be synthesized through the esterification reaction between 3-[4-(diethylamino)but-2-ynoxy]propanoic acid and ethanol. The reaction typically requires an acid catalyst such as sulfuric acid to proceed efficiently .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the desired temperature and pressure, ensuring the efficient conversion of reactants to the desired ester product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[4-(diethylamino)but-2-ynoxy]propanoate undergoes several types of chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous NaOH or HCl at elevated temperatures.
Reduction: Carried out using lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions.
Major Products Formed
Hydrolysis: 3-[4-(diethylamino)but-2-ynoxy]propanoic acid and ethanol.
Reduction: The corresponding alcohol.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-[4-(diethylamino)but-2-ynoxy]propanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-[4-(diethylamino)but-2-ynoxy]propanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active intermediates that interact with biological pathways. The diethylamino group may also play a role in modulating the compound’s activity by interacting with cellular receptors .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simpler ester with a similar structure but lacks the diethylamino and but-2-ynoxy groups.
Methyl butyrate: Another ester with a similar carbon backbone but different functional groups.
Uniqueness
Ethyl 3-[4-(diethylamino)but-2-ynoxy]propanoate is unique due to the presence of the diethylamino and but-2-ynoxy groups, which confer distinct chemical and biological properties. These functional groups make it a valuable compound for specialized applications in research and industry .
Properties
IUPAC Name |
ethyl 3-[4-(diethylamino)but-2-ynoxy]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-4-14(5-2)10-7-8-11-16-12-9-13(15)17-6-3/h4-6,9-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LISZXLUUYPIQFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC#CCOCCC(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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